2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one
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Overview
Description
. This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Scientific Research Applications
2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is used in the study of nucleic acids and their analogs, as it can mimic the structure of natural nucleotides.
Industry: It is used in the production of pharmaceuticals and agrochemicals, as well as in the development of new materials with specific properties.
Preparation Methods
The synthesis of 2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one involves several steps. One common method is the reaction of ethyl acetoacetate with guanidine nitrate in the presence of sodium ethoxide, followed by the addition of propenyl bromide . The reaction conditions typically involve heating under reflux for several hours, followed by purification through recrystallization.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations include the use of continuous flow reactors and automated purification systems to increase yield and purity.
Chemical Reactions Analysis
2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrimidine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrimidine compounds.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxy groups, using reagents such as alkyl halides or acyl chlorides, to form substituted pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in nucleotide synthesis, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one can be compared with other pyrimidine derivatives, such as:
2-amino-4-hydroxy-6-methylpyrimidine: This compound has a similar structure but with a methyl group instead of a propenyl group, leading to different chemical and biological properties.
2-amino-4,6-dihydroxypyrimidine:
The uniqueness of this compound lies in its propenyl group, which provides additional sites for chemical modification and potential interactions with biological targets.
Properties
IUPAC Name |
2-amino-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-2-3-4-5(11)9-7(8)10-6(4)12/h2H,1,3H2,(H4,8,9,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEHFUXYYSUSQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(N=C(NC1=O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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